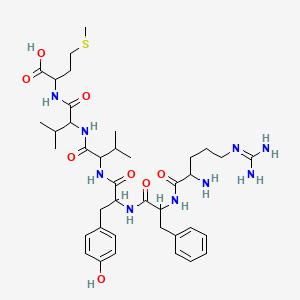
tert-Butyl 5-bromo-3,4-dihydroquinoline-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-bromo-3,4-dihydroquinoline-1(2H)-carboxylate: is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its unique structure, which includes a quinoline core substituted with a bromine atom and a tert-butyl ester group. The molecular formula of this compound is C14H18BrNO2, and it has a molecular weight of 312.2 g/mol .
Preparation Methods
The synthesis of tert-Butyl 5-bromo-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-3,4-dihydroquinoline and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The tert-butyl chloroformate is added dropwise to a solution of 5-bromo-3,4-dihydroquinoline in dichloromethane, followed by the addition of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The crude product is purified by column chromatography to obtain the desired this compound in high yield and purity.
Chemical Reactions Analysis
tert-Butyl 5-bromo-3,4-dihydroquinoline-1(2H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the quinoline ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroquinoline derivatives.
Scientific Research Applications
tert-Butyl 5-bromo-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is used in the study of biological processes and as a probe to investigate enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the quinoline core play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of enzyme activities, affecting various biochemical pathways .
Comparison with Similar Compounds
tert-Butyl 5-bromo-3,4-dihydroquinoline-1(2H)-carboxylate can be compared with other similar compounds such as:
tert-Butyl 5-chloro-3,4-dihydroquinoline-1(2H)-carboxylate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl 5-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate: Similar structure but with a fluorine atom instead of bromine.
tert-Butyl 5-iodo-3,4-dihydroquinoline-1(2H)-carboxylate: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the presence of the bromine atom .
Properties
Molecular Formula |
C14H18BrNO2 |
|---|---|
Molecular Weight |
312.20 g/mol |
IUPAC Name |
tert-butyl 5-bromo-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-9-5-6-10-11(15)7-4-8-12(10)16/h4,7-8H,5-6,9H2,1-3H3 |
InChI Key |
SPKHQJYWDQQBAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


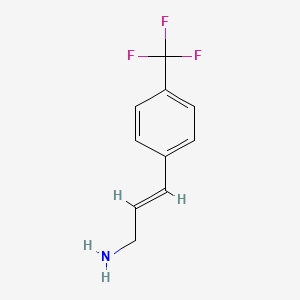
![2-oxo-2H-benzo[h]chromene-3-carboxylic acid](/img/structure/B12114205.png)
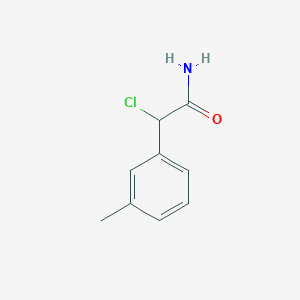
![3-Methyl-1-phenyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12114221.png)
![2(1H)-Quinolinone, 1-methyl-3-[[(1-methylpropyl)amino]methyl]-](/img/structure/B12114229.png)

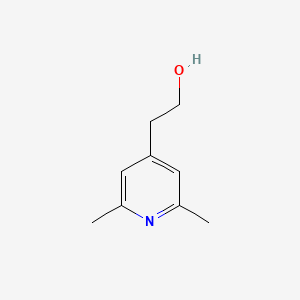

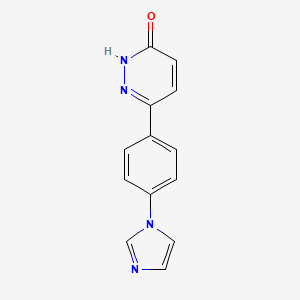
![6-Chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide](/img/structure/B12114251.png)
![Acetamide, 2-amino-N-[2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12114253.png)

![6-tert-butyl-2H,3H-imidazo[2,1-b][1,3]thiazole](/img/structure/B12114259.png)
